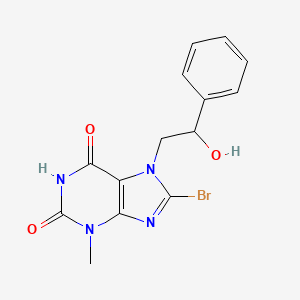![molecular formula C19H24N2O B5561963 3-[(diallylamino)methyl]-6-ethyl-2-methyl-4-quinolinol](/img/structure/B5561963.png)
3-[(diallylamino)methyl]-6-ethyl-2-methyl-4-quinolinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinolinol derivatives often involves multiple steps including condensation, cyclization, and functional group transformations. Although specific synthesis details for 3-[(diallylamino)methyl]-6-ethyl-2-methyl-4-quinolinol are not directly provided, related compounds such as 4(3H)-quinazolinones and quinoline derivatives have been synthesized using poly(ethylene glycol) supported aza-Wittig reactions and reactions involving secondary amines and carbodiimides (Xie et al., 2008).
Molecular Structure Analysis
Molecular structure analysis of quinolinol derivatives reveals significant insights into their reactivity and potential biological activity. Studies involving spectroscopic investigations like FT-IR, 1H NMR, 13C NMR, and UV–visible spectroscopy have been conducted to elucidate the structures of related compounds. For instance, quinoline derivatives have been characterized to understand their molecular geometry, electronic properties, and intermolecular interactions (Fatma et al., 2015).
Chemical Reactions and Properties
Quinolinols undergo various chemical reactions due to their active functional groups. They participate in reactions such as Vilsmeier-Haack reactions, and their reactivity has been demonstrated through transformations like ring-opening and ring-closure reactions. Studies highlight the unique chemical behavior of quinolinone derivatives when reacted with reagents like hydroxylamine hydrochloride (Ibrahim et al., 2013).
Applications De Recherche Scientifique
Synthesis and Pharmacological Potential
3-[(diallylamino)methyl]-6-ethyl-2-methyl-4-quinolinol is a compound that has garnered interest in the synthesis of various pharmacologically active quinolinone derivatives. For instance, studies have demonstrated the synthesis of 4(3H)-quinazolinones using a soluble polymeric support, contributing to the development of compounds with potential pharmacological applications (Xie et al., 2008). Similarly, the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, which are structurally related to quinolinol derivatives, have been investigated for their potential in cancer therapy (Deady et al., 2003).
Antibacterial Properties
Research has also explored the antibacterial properties of ethyl 2-amino-6-methyl-5-oxo-4-aryl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate, indicating the potential of quinolinol derivatives in combating bacterial infections (Asghari et al., 2014).
Application in Radioligand Studies
Additionally, derivatives of quinolinol have been synthesized for use in drug disposition studies and as radioligands for receptor binding studies, highlighting their importance in pharmacological research (Moon & Hsi, 1992).
Exploration of Antioxidant Activity
The antioxidant activity of novel 3-heterocyclyl 4-hydroxy-2(1H)-quinolinones has been evaluated, suggesting the potential therapeutic benefits of these compounds in oxidative stress-related conditions (Hassan & Hassanin, 2017).
Potential in Neuroprotection and Anticonvulsant Effects
There is also research indicating the synthesis of quinolinone derivatives for their potential neuroprotective and anticonvulsant activities, further expanding the scope of their therapeutic applications (Wolfe et al., 1990).
Propriétés
IUPAC Name |
3-[[bis(prop-2-enyl)amino]methyl]-6-ethyl-2-methyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-5-10-21(11-6-2)13-17-14(4)20-18-9-8-15(7-3)12-16(18)19(17)22/h5-6,8-9,12H,1-2,7,10-11,13H2,3-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQJIKXZALFLPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(=C(C2=O)CN(CC=C)CC=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[Bis(prop-2-EN-1-YL)amino]methyl}-6-ethyl-2-methylquinolin-4-OL | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-methyl-2-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5561892.png)

![N-(2-{[(3-methylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5561904.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-(dimethylamino)benzamide](/img/structure/B5561920.png)



![N-(2-chloro-4-methylphenyl)-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5561950.png)


![3-methyl-1-[(3-methylbutyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5561967.png)
![(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B5561975.png)
![1-bicyclo[2.2.1]hept-2-yl-4-(4-fluorobenzoyl)piperazine oxalate](/img/structure/B5561983.png)